2,2,4,6-Tetramethyl-1,3-oxazinane

Description

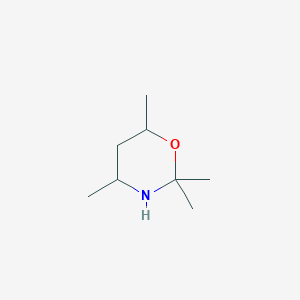

2,2,4,6-Tetramethyl-1,3-oxazinane (CAS: 83266-19-7) is a six-membered heterocyclic compound containing one oxygen and one nitrogen atom in its ring. Its molecular formula is C₈H₁₇NO, with a molecular weight of 143.23 g/mol . The compound features four methyl substituents at positions 2, 2, 4, and 6, contributing to its steric bulk and influencing its chemical reactivity and physical properties.

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

2,2,4,6-tetramethyl-1,3-oxazinane |

InChI |

InChI=1S/C8H17NO/c1-6-5-7(2)10-8(3,4)9-6/h6-7,9H,5H2,1-4H3 |

InChI Key |

XXOKZJXCPVOIDM-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(OC(N1)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,6-Tetramethyl-1,3-oxazinane can be achieved through several methods. One common approach involves the intramolecular cyclization of amino acid-derived diazoketones. This reaction is catalyzed by silica-supported perchloric acid (HClO4) and proceeds under mild conditions with methanol as the solvent. The reaction yields the desired oxazinane in good yields (up to 90%) and is considered an eco-friendly method .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2,4,6-Tetramethyl-1,3-oxazinane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazinane-2,5-diones.

Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Halogenation reagents like bromine (Br2) and chlorine (Cl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions include various oxazinane derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2,2,4,6-Tetramethyl-1,3-oxazinane has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive molecules.

Medicine: Some derivatives are being investigated for their potential as therapeutic agents, including anti-inflammatory and anticancer properties.

Industry: It is used in the production of fine chemicals, cosmetics, and pesticides

Mechanism of Action

The mechanism of action of 2,2,4,6-Tetramethyl-1,3-oxazinane and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its activity. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare 2,2,4,6-tetramethyl-1,3-oxazinane with structurally related 1,3-oxazinane derivatives, focusing on structural features , physicochemical properties , and applications .

Table 1: Structural and Functional Group Comparison

Key Observations:

Steric and Electronic Effects :

- The four methyl groups in this compound create significant steric hindrance, limiting its reactivity in nucleophilic substitutions compared to less-substituted analogues like 4,6-disubstituted-1,3-oxazinan-2-ones .

- The thione group in 4,4,6-trimethyl-6-phenyl-1,3-oxazinane-2-thione enhances electron delocalization, making it more reactive in metal coordination compared to the oxygen-containing parent compound .

Energetic Material Performance :

- 1,3-Oxazinane frameworks functionalized with explosophoric groups (e.g., tetrazole in 4-(tetrazole)-1,3-oxazinane) exhibit detonation velocities comparable to hexahydrotriazinane derivatives (~8,500 m/s) but offer superior structural diversity for tuning sensitivity and stability .

Biological Activity: 4,6-Disubstituted-1,3-oxazinan-2-one analogues demonstrate notable antimicrobial and anticancer properties due to their carbonyl group, which facilitates hydrogen bonding with biological targets . In contrast, this compound lacks direct evidence of bioactivity, highlighting the critical role of functional groups in pharmacological applications.

Table 2: Application Comparison

Biological Activity

2,2,4,6-Tetramethyl-1,3-oxazinane is a member of the oxazinane family, which has garnered attention due to its diverse biological activities. This compound is characterized by a unique structure that facilitates various interactions within biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, including its antimicrobial properties, potential applications in drug development, and relevant case studies.

The chemical formula for this compound is . Its structure comprises a six-membered ring containing an oxygen and nitrogen atom. This arrangement allows for various chemical reactivities and interactions with biological macromolecules.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been investigated for its effects against various bacterial strains:

- Bacterial Strains Tested :

- Escherichia coli

- Staphylococcus aureus

- Enterococcus faecalis

The minimum inhibitory concentration (MIC) values for these bacteria have shown promising results. For instance:

- MIC against E. coli: 62.5 µg/mL

- MIC against E. faecalis: 78.12 µg/mL

These findings suggest that the compound could be effective in treating infections caused by these pathogens .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrated antiproliferative effects on cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer):

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 226 |

| A549 | 242.52 |

These results indicate that the compound may inhibit the growth of these cancer cells effectively .

The mechanism through which this compound exerts its biological effects involves interaction with molecular targets such as proteins and enzymes. The presence of the oxazine ring allows for covalent bonding with nucleophilic sites on these biomolecules. This interaction can disrupt essential biological pathways and lead to the observed antimicrobial and anticancer effects .

Case Studies

Several case studies have highlighted the potential of oxazinanes in drug discovery:

- Antimicrobial Activity : A study demonstrated that derivatives of oxazinanes showed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as novel therapeutic agents against resistant strains .

- Anticancer Research : In a comparative study involving various oxazine derivatives, it was found that specific modifications to the oxazine structure could significantly enhance cytotoxicity against cancer cell lines while minimizing toxicity to normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.